molecular formula C11H11NO3 B1330139 4-Cyano-2-ethoxyphenyl acetate CAS No. 5438-50-6

4-Cyano-2-ethoxyphenyl acetate

Cat. No. B1330139
CAS RN: 5438-50-6
M. Wt: 205.21 g/mol
InChI Key: IIPMFYNRTPVVIO-UHFFFAOYSA-N
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Description

4-Cyano-2-ethoxyphenyl acetate is a chemical compound that can be inferred to have a cyano group attached to a phenyl ring which is further substituted with an ethoxy group and an acetate moiety. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior and characteristics of 4-Cyano-2-ethoxyphenyl acetate.

Synthesis Analysis

The synthesis of related compounds often involves the Knoevenagel condensation reaction, as seen in the preparation of various substituted ethyl 2-cyano-3-phenyl-2-propenoates 10. This reaction is typically catalyzed by piperidine and involves the condensation of substituted benzaldehydes with ethyl cyanoacetate. Another method for synthesizing related compounds includes the reaction of carboxylic acids with reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate to produce hydroxamic acids and ureas without racemization . These methods could potentially be adapted for the synthesis of 4-Cyano-2-ethoxyphenyl acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule . For instance, the crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate was determined, and the influence of steric and electronic effects on bond parameters was studied . Similar techniques could be used to analyze the molecular structure of 4-Cyano-2-ethoxyphenyl acetate.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical behaviors. For example, the Lossen rearrangement is used to synthesize ureas from carboxylic acids . The reactivity of the cyano group and other substituents on the phenyl ring can lead to diverse chemical transformations, which could be relevant for the chemical reactions that 4-Cyano-2-ethoxyphenyl acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods and thermal analysis 10. For example, the thermal behavior of copolymers of vinyl acetate and substituted ethyl 2-cyano-3-phenyl-2-propenoates was studied using DSC and TGA, revealing decomposition temperatures and residue formation 10. The spectroscopic data, including NMR and IR, provide insights into the functional groups present and their interactions . These analyses are crucial for understanding the properties of 4-Cyano-2-ethoxyphenyl acetate, such as its stability, solubility, and potential applications.

Safety And Hazards

The safety information for 4-Cyano-2-ethoxyphenyl acetate indicates that it may cause skin irritation and serious eye irritation . It is classified as an Eye Irritant 2 and Skin Sensitizer 1 .

properties

IUPAC Name

(4-cyano-2-ethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPMFYNRTPVVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280388
Record name 4-cyano-2-ethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-ethoxyphenyl acetate

CAS RN

5438-50-6
Record name NSC16694
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyano-2-ethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5438-50-6
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